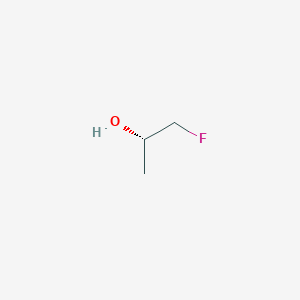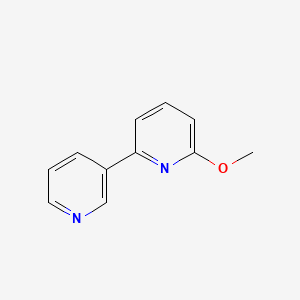
N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea
Vue d'ensemble
Description
N-(4-Bromo-3-methylphenyl)-N,N-dimethylurea, also known as 4-Bromo-3-methylphenyl-dimethylurea (BMPDU), is an organic compound belonging to the class of ureas. It is a white, odorless crystalline solid with a melting point of 112-115°C and a boiling point of 233°C. BMPDU is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new laboratory experiments.
Mécanisme D'action
The mechanism of action of BMPDU is not fully understood. However, it is believed that it may act as a competitive inhibitor of some protein kinases, such as protein kinase A and protein kinase C. It may also act as a regulator of gene expression by binding to specific DNA sequences.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPDU are not fully understood. However, it has been shown to inhibit protein kinases, regulate gene expression, and modulate the activity of enzymes involved in signal transduction pathways. It has also been shown to reduce inflammation, inhibit the growth of cancer cells, and increase the production of nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BMPDU in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. It is not very stable and can degrade over time, and it can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for BMPDU research. It could be used in the development of new pharmaceuticals, particularly those targeting protein kinases and gene expression. It could also be used to study the biochemical and physiological effects of other compounds, such as natural products and synthetic drugs. Additionally, it could be used to develop new laboratory experiments, such as those aimed at understanding the mechanism of action of various compounds. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Applications De Recherche Scientifique
BMPDU has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. It has also been used in the study of biochemical and physiological effects, such as the inhibition of protein kinases and the regulation of gene expression. BMPDU has also been used in the development of new laboratory experiments, such as the study of enzyme kinetics.
Propriétés
IUPAC Name |
3-(4-bromo-3-methylphenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-6-8(4-5-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNJKOXQBKJDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536200 | |
| Record name | N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28170-76-5 | |
| Record name | N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)


![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)

![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)




![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
